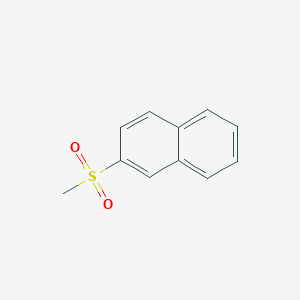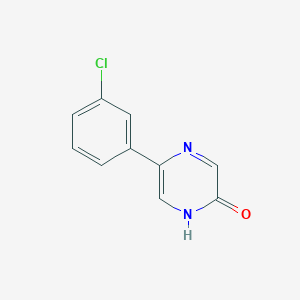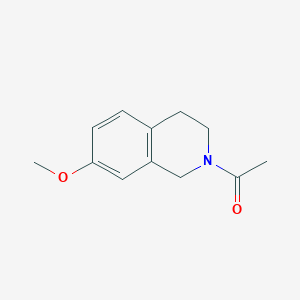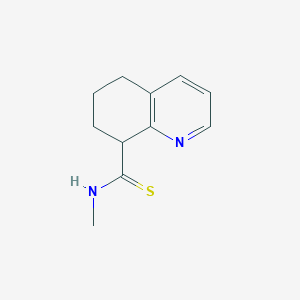![molecular formula C11H16O2Si B11895970 Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]- CAS No. 26205-41-4](/img/structure/B11895970.png)
Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-((trimethylsilyl)oxy)ethanone is an organic compound with the molecular formula C11H16OSi. It is a silyl ether derivative of acetophenone, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone can be synthesized through the reaction of acetophenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: While specific industrial production methods for 1-Phenyl-2-((trimethylsilyl)oxy)ethanone are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings, with additional purification steps to ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylacetaldehyde or benzaldehyde.
Reduction: Formation of 1-phenyl-2-hydroxyethanone.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Applications De Recherche Scientifique
1-Phenyl-2-((trimethylsilyl)oxy)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-((trimethylsilyl)oxy)ethanone involves its reactivity as a silyl ether. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing the reactive hydroxyl group. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
- 1-Phenyl-2-trimethylsilanyl-ethanone
- 1-Phenyl-1-(trimethylsilyloxy)ethylene
- 1-Phenyl-2-(trimethylsilyl)acetylene
Comparison: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone is unique due to its stability and reactivity as a silyl ether. Compared to other similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic applications. For instance, 1-Phenyl-2-trimethylsilanyl-ethanone is more reactive due to the presence of the trimethylsilanyl group, while 1-Phenyl-1-(trimethylsilyloxy)ethylene is less stable due to the presence of the vinyl group.
Propriétés
Numéro CAS |
26205-41-4 |
|---|---|
Formule moléculaire |
C11H16O2Si |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
1-phenyl-2-trimethylsilyloxyethanone |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)13-9-11(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
ZRLFPEKFTDGLJS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(5-Fluoroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11895910.png)
![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)


![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)
![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)
![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)



![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
